6-(3-Ethoxy-4-hydroxyphenyl)-3-(4-ethylphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
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Overview
Description
6-(3-Ethoxy-4-hydroxyphenyl)-3-(4-ethylphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethoxy-4-hydroxyphenyl)-3-(4-ethylphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of ethoxy and hydroxy groups on the phenyl ring, and ethyl group on the other phenyl ring, often through electrophilic aromatic substitution reactions.
Carboxylation: Introduction of the carboxylic acid group, possibly through carboxylation of an intermediate compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, pyrazolopyridines are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicine, compounds of this class may be investigated for their therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases.
Industry
Industrially, such compounds might find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for 6-(3-Ethoxy-4-hydroxyphenyl)-3-(4-ethylphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved might include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Hydroxyphenyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
- 6-(3-Methoxyphenyl)-3-(4-propylphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
Uniqueness
The uniqueness of 6-(3-Ethoxy-4-hydroxyphenyl)-3-(4-ethylphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
6-(3-ethoxy-4-hydroxyphenyl)-3-(4-ethylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C23H21N3O4/c1-3-13-5-7-14(8-6-13)21-20-16(23(28)29)12-17(24-22(20)26-25-21)15-9-10-18(27)19(11-15)30-4-2/h5-12,27H,3-4H2,1-2H3,(H,28,29)(H,24,25,26) |
InChI Key |
ZASQVWRBMRKWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C4=CC(=C(C=C4)O)OCC)C(=O)O |
Origin of Product |
United States |
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